4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine
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Overview
Description
4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable sulfonyl chloride in the presence of a base to form the corresponding sulfonyl derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar structure but lacks the methanesulfonyl group.
4-Methyl-2-pyridone: Similar pyridine ring but lacks the trifluoromethyl and methanesulfonyl groups.
Uniqueness
4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine is unique due to the presence of both the trifluoromethyl and methanesulfonyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
81167-82-0 |
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Molecular Formula |
C14H12F3NO3S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
4-methyl-1-oxido-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-5-6-18(19)13(7-10)22(20,21)9-11-3-2-4-12(8-11)14(15,16)17/h2-8H,9H2,1H3 |
InChI Key |
MOKVQTQJIYTWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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